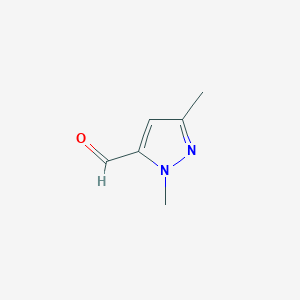

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(4-9)8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYFGNVBKRJGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380016 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-09-5 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

CAS Number: 25016-09-5

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25016-09-5), a heterocyclic aldehyde of significant interest in synthetic chemistry. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document, designed for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, spectroscopic profile, synthesis, and mechanistic underpinnings. Furthermore, it explores its applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents, while also addressing critical safety and handling protocols.

Introduction to this compound

The Pyrazole Scaffold: A Cornerstone in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous blockbuster drugs for treating a range of diseases, from cancer to erectile dysfunction.[2] The substitution pattern on the pyrazole ring is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties, making intermediates like this compound invaluable tools for synthetic chemists.[1]

Compound Identity and Nomenclature

-

Systematic Name: this compound

-

Synonyms: this compound

-

CAS Number: 25016-09-5

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

Significance and Key Applications

This compound is a key synthetic intermediate. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[4] This reactivity, combined with the inherent biological relevance of the dimethyl-pyrazole core, makes it a valuable precursor for:

-

Pharmaceutical Development: Serving as a foundational component in the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology and anti-inflammatory compounds.[3][5]

-

Agrochemical Formulation: Used in the creation of advanced pesticides and herbicides, leveraging the biological activity of the pyrazole scaffold to improve crop yields.[5][6]

Physicochemical Properties and Spectroscopic Data

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 25016-09-5 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 | |

| Appearance | Liquid or Solid | |

| Melting Point | 40-42 °C | |

| Boiling Point | 227.7 °C at 760 mmHg | |

| Flash Point | 91.5 °C | |

| SMILES String | O=CC1=CC(C)=NN1C | |

| InChI Key | JWYFGNVBKRJGTN-UHFFFAOYSA-N |

Spectroscopic Profile

Detailed characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra should be acquired for each batch, typical spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aldehydic proton (singlet), and the proton on the pyrazole ring (singlet).

-

¹³C NMR: The carbon NMR would show signals corresponding to the two methyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ corresponding to the compound's molecular weight (124.14).

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carbaldehydes is often achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings. A related isomer, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one using a mixture of phosphoryl trichloride (POCl₃) and dimethylformamide (DMF), which is characteristic of this reaction type.[7]

Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol (Vilsmeier-Haack Approach)

This protocol is adapted from established procedures for the formylation of pyrazole systems.[7]

Materials:

-

1,3-dimethyl-1H-pyrazol-5(4H)-one

-

Phosphoryl trichloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

Vilsmeier Reagent Formation: In a well-ventilated fume hood, add phosphoryl trichloride (1.5 eq) dropwise to a stirred, ice-cooled solution of N,N-Dimethylformamide (3.0 eq). The addition should be slow to control the exothermic reaction. Stir the resulting mixture at 0-5 °C for 30 minutes.

-

Addition of Substrate: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) to the Vilsmeier reagent solution.

-

Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice/cold water.

-

Neutralization: Adjust the pH of the aqueous solution to ~7-8 by the slow addition of a sodium hydroxide solution.

-

Extraction: Extract the resulting solution with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring.

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation reaction.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as harmful and an irritant.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is -20°C for long-term stability.

-

Keep away from moisture.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with a confirmed CAS number of 25016-09-5. Its strategic importance is rooted in the proven success of the pyrazole scaffold in drug discovery and agrochemical science. The synthetic accessibility of this compound, primarily through robust methods like the Vilsmeier-Haack reaction, ensures its continued use in research and development. As the demand for novel, structurally diverse bioactive molecules grows, the role of versatile building blocks like this compound is set to expand, paving the way for future innovations in human health and agriculture.

References

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . National Center for Biotechnology Information (PMC). [Link]

-

1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 . J&K Scientific. [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde . National Center for Biotechnology Information (PMC). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles . National Center for Biotechnology Information. [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates . Letters in Applied NanoBioScience. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

-

1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 . Molbase. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . National Center for Biotechnology Information (PMC). [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No. 25016-09-5), a key heterocyclic intermediate. Pyrazole derivatives are foundational building blocks in the development of pharmaceuticals and agrochemicals, making a thorough understanding of their characteristics essential for researchers in these fields.[1][2] This document consolidates critical data on the compound's identity, physicochemical properties, characteristic spectral signatures, and essential safety protocols, designed to support professionals in drug discovery and chemical synthesis.

Chemical Identity and Structure

This compound is a substituted pyrazole featuring methyl groups at the N1 and C3 positions and a carbaldehyde (formyl) group at the C5 position. This arrangement of functional groups dictates its reactivity and utility as a versatile synthetic precursor.

| Identifier | Value | Source |

| CAS Number | 25016-09-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| IUPAC Name | This compound | |

| InChI Key | JWYFGNVBKRJGTN-UHFFFAOYSA-N | [4] |

| SMILES | O=CC1=CC(C)=NN1C | [4] |

| Purity (Typical) | 97% |

Physicochemical Properties

The physical state of this compound can be ambiguous at ambient temperatures due to its low melting point. It is often described as both a liquid and a solid.[4] Careful temperature control is advisable during handling and storage to maintain its stability and prevent phase changes.

| Property | Value | Notes |

| Physical Form | Low-melting solid or liquid | [4] |

| Melting Point | 40-42 °C | |

| Boiling Point | 227.7 °C (at 760 mmHg) | |

| Flash Point | 91.5 ± 21.8 °C | |

| Storage Temperature | -20 °C, sealed, away from moisture |

Synthesis and Characterization Workflow

Synthetic Rationale

While specific synthesis routes for this exact molecule are proprietary, pyrazole-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction. This involves treating a suitable pyrazole precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, with a formylating agent like a mixture of dimethylformamide (DMF) and phosphoryl trichloride (POCl₃).[1][5] This electrophilic substitution reaction is a robust and widely adopted method for introducing aldehyde functionalities onto electron-rich heterocyclic systems.

Characterization and Quality Control

A rigorous analytical workflow is critical to confirm the identity and purity of this compound post-synthesis. The following diagram outlines a standard characterization protocol.

Caption: Standard workflow for synthesis and analytical verification.

Spectroscopic Profile (Expected)

While specific experimental spectra are not available in the cited literature, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Researchers should anticipate the following characteristics when analyzing this compound.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A distinct singlet in the downfield region, typically between δ 9.5-10.5 ppm.

-

Pyrazole Ring Proton (-CH=): A singlet around δ 6.0-7.0 ppm.

-

N-Methyl (-N-CH₃): A singlet corresponding to three protons, usually in the δ 3.5-4.5 ppm range.

-

C-Methyl (-C-CH₃): A singlet for the other three protons, typically found more upfield around δ 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 180-195 ppm.

-

Pyrazole Ring Carbons: Three distinct signals in the aromatic/heterocyclic region (approx. δ 105-150 ppm).

-

Methyl Carbons: Two signals in the upfield region (approx. δ 10-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound at m/z 124.14.

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification

-

Signal Word: Warning

-

Pictogram: GHS07 (Harmful/Irritant)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Eyewash stations and safety showers should be readily accessible.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[7][8][9]

-

Handling: Avoid breathing dust, fumes, or vapors.[6][7] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] For long-term stability, storage at -20°C is recommended, protected from moisture.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][8]

References

-

Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o168. Retrieved from [Link]

-

Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Retrieved from [Link]

- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

Supplementary Data. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance.... Retrieved from [Link]

Sources

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 25016-09-5 [amp.chemicalbook.com]

- 4. This compound 25016-09-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. matrixscientific.com [matrixscientific.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, characterization, and critical applications, grounding all technical information in authoritative sources.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into numerous therapeutic agents, including anticancer kinase inhibitors, treatments for pulmonary hypertension, and anti-inflammatory drugs.[2][3]

This compound (CAS No: 25016-09-5) is a key intermediate within this chemical class. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it an indispensable precursor for constructing more complex, poly-functionalized molecules with potential therapeutic or agricultural value.[4] This guide will serve as a comprehensive technical resource on this high-value compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 124.14 g/mol | |

| Chemical Formula | C₆H₈N₂O | |

| CAS Number | 25016-09-5 | |

| Physical Form | Solid | |

| Melting Point | 40-42 °C | |

| Boiling Point | 227.7 °C at 760 mmHg | |

| SMILES String | O=CC1=CC(C)=NN1C | |

| InChI Key | JWYFGNVBKRJGTN-UHFFFAOYSA-N |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The formylation of electron-rich heterocyclic rings is a common and powerful transformation in organic synthesis. The Vilsmeier-Haack reaction is a widely documented and efficient method for introducing a formyl (-CHO) group onto pyrazole scaffolds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7]

Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired carbaldehyde.

Caption: Logical flow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of a Related Pyrazole Carbaldehyde

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazole derivatives and serves as a robust template.[8]

Objective: To synthesize 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-1H-pyrazol-5(4H)-one. This demonstrates the core Vilsmeier-Haack transformation on a closely related substrate.

Materials:

-

1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol)

-

N,N-Dimethylformamide (DMF) (60 mmol)

-

Phosphorus oxychloride (POCl₃) (90 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sodium hydroxide solution

-

Ice-cold water

Procedure:

-

Reagent Preparation: In a well-ventilated fume hood, add phosphorus oxychloride (90 mmol) dropwise to a stirred, cold (0 °C) solution of DMF (60 mmol).

-

Mixture Maturation: Stir the resulting mixture at 0 °C for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: To the Vilsmeier reagent solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

-

Reaction: Heat the reaction mixture to 90 °C (363 K) for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Neutralization & Extraction: Adjust the pH of the aqueous mixture to 7 using a sodium hydroxide solution. Extract the resulting solution with ethyl acetate (3 x 30 mL).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: Applications in pharmaceutical and agrochemical synthesis.

Agrochemical Formulation

In agriculture, pyrazole derivatives are used to create effective pesticides and herbicides. [4]The specific substitutions on the pyrazole ring, facilitated by intermediates like this carbaldehyde, are crucial for tuning the biological activity and selectivity of the final agrochemical product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [9][10]* Handling: Use only in a well-ventilated area or a chemical fume hood. [11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10][12]Avoid breathing dust and wash hands thoroughly after handling. [9][12]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [10][11]It should be stored away from moisture and incompatible materials such as strong oxidizing agents. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the fields of medicinal chemistry and agricultural science. Its straightforward synthesis via robust methods like the Vilsmeier-Haack reaction, combined with the reactive versatility of its aldehyde group, secures its role as a valuable building block. For researchers and developers, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel, high-impact molecules.

References

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp-pp. Available at: [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 27(19), 6296. Available at: [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11645-11653. Available at: [Link]

-

Patil, S. B., & Patil, D. B. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 556-570. Available at: [Link]

-

Wang, C., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

-

Wang, C., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3333. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Available at: [Link]

- Google Patents. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(72), 45473-45480. Available at: [Link]

-

ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4894. Available at: [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The strategic placement of the dimethyl groups and the reactive carbaldehyde function at the C5 position makes this compound a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the structure, synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Properties

The structural and electronic properties of this compound are fundamental to its reactivity and utility as a synthetic intermediate.

Chemical Structure:

-

Systematic Name: this compound

-

CAS Number: 25016-09-5[1]

-

Molecular Formula: C₆H₈N₂O[1]

-

Molecular Weight: 124.14 g/mol [1]

The molecule consists of a pyrazole ring with methyl groups attached to the nitrogen at position 1 (N1) and the carbon at position 3 (C3). A formyl (aldehyde) group is attached to the carbon at position 5 (C5).

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical Form | Solid | [2] |

| Melting Point | 40-42 °C | [1] |

| Boiling Point | 227.7 °C at 760 mmHg | [1] |

| Flash Point | 91.5 ± 21.8 °C | [1] |

| InChI Key | JWYFGNVBKRJGTN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. This reaction introduces a formyl group onto an electron-rich heterocyclic ring.[3]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1,3-dimethylpyrazole attacks the electrophilic carbon of the chloroiminium ion. The substitution preferentially occurs at the C5 position due to the directing effects of the N1-methyl group.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Figure 1: Generalized workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

-

1,3-Dimethylpyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. The reaction is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Formylation: Dissolve 1,3-dimethylpyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step is highly exothermic and should be performed slowly in a fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Structural Characterization

The unambiguous identification and purity assessment of this compound are crucial. This is achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below based on the analysis of closely related structures and general principles of spectroscopy.

Spectroscopic Data Summary:

| Technique | Expected Peaks / Signals |

| ¹H NMR | Singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the C4-H proton (~6.5-7.0 ppm), and two singlets for the two methyl groups (~3.8-4.0 ppm for N-CH₃ and ~2.3-2.5 ppm for C-CH₃). |

| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~185-190 ppm), signals for the pyrazole ring carbons (C3, C4, C5), and signals for the two methyl carbons. |

| IR (Infrared) | A strong absorption band for the C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C-H stretching bands for the aromatic and methyl groups, and characteristic pyrazole ring vibrations.[4] |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (124.14). Fragmentation may show loss of H· (M-1) or the CHO group (M-29).[5] |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The aldehyde functionality provides a reactive handle for a variety of chemical transformations.

Agrochemicals

Pyrazole-containing compounds are prominent in the agrochemical sector, with many commercialized as fungicides and herbicides.[6][7] The pyrazole scaffold is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides.[8] While specific commercial products directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal and fungicidal compounds. For instance, derivatives of pyrazole carbaldehydes are precursors to compounds with potent herbicidal activity against various weeds.[6]

Figure 2: Synthetic utility in agrochemical development.

Pharmaceuticals

The pyrazole nucleus is a well-established pharmacophore found in a wide range of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The aldehyde group of this compound can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a library of derivatives for drug discovery programs.[9] For example, pyrazole carbaldehydes can be used to synthesize Schiff bases and other heterocyclic systems with potential biological activities.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally important and synthetically versatile intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical fields. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists working with this key heterocyclic building block.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Fu, Q., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 735625.

-

ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]

- Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936.

- Wang, Y., et al. (2020).

-

MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

- Patel, H., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4655.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

- Popova, E. A., et al. (2019). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 9(50), 29198-29219.

-

SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]

-

ResearchGate. (n.d.). Representatives of the three types of HPPD herbicides. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]

- Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 1-31.

-

SpectraBase. (n.d.). 1,3-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

-

NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - eprints@NML [eprints.nmlindia.org]

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-backed methodology for the synthesis of this compound, a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1][2] The narrative eschews a rigid template, instead presenting a logically structured pathway that emphasizes mechanistic understanding and practical execution. The core strategy is a robust two-stage process: the initial construction of the 1,3-dimethyl-1H-pyrazole precursor via a classical condensation reaction, followed by its regioselective formylation using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations for experimental choices, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] this compound (CAS No: 5744-59-2) serves as a critical intermediate, leveraging the reactivity of its aldehyde functional group for further molecular elaboration while benefiting from the stability and specific electronic properties of the dimethylated pyrazole ring.[1] Its structure is foundational for creating more complex molecules and is frequently employed in the synthesis of agrochemicals like pesticides and herbicides.[1][5] This guide provides an authoritative pathway to its synthesis, grounded in established chemical principles.

Strategic Synthesis Overview

The most direct and industrially scalable route to this compound involves a two-part strategy. This approach ensures high yields and purity by first creating a stable, well-defined precursor, which is then functionalized in a controlled manner.

-

Stage 1: Precursor Synthesis. Formation of the 1,3-dimethyl-1H-pyrazole ring system through the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound.

-

Stage 2: Regioselective Formylation. Introduction of the aldehyde group at the C5 position of the pyrazole ring via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[6][7][8]

The overall workflow is designed for efficiency and control at each transformation.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazole Precursor

Mechanistic Principle: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a classic example of the Knorr synthesis, first reported in 1883.[3] The reaction proceeds via the condensation of a hydrazine derivative (methylhydrazine) with a β-dicarbonyl compound (acetylacetone). The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The use of methylhydrazine directly installs one of the required methyl groups on a ring nitrogen.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution at room temperature. The addition is exothermic; maintain a gentle rate to control the temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield 1,3-dimethyl-1H-pyrazole as a colorless liquid.

Data Presentation: Reagents for Stage 1

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass |

| Acetylacetone | C₅H₈O₂ | 100.12 | 0.1 | 10.0 g |

| Methylhydrazine | CH₆N₂ | 46.07 | 0.1 | 4.6 g |

| Ethanol | C₂H₅OH | 46.07 | - | 100 mL |

Stage 2: Vilsmeier-Haack Formylation

Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[8][10][11] The process involves two key phases: the formation of the electrophile and the subsequent aromatic substitution.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent. This is the active formylating agent.[7][11]

-

Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1,3-dimethyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, which quickly rearomatizes.

-

Hydrolysis: The resulting iminium salt intermediate is stable until the reaction workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product, this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust procedure derived from established methods for the formylation of pyrazoles and other heterocycles.[5][7][12]

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 22 g, 0.3 mol). Cool the flask in an ice-salt bath to 0°C.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 23 g, 0.15 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition. Causality Note: This step is highly exothermic. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.

-

Reagent Maturation: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add 1,3-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) dropwise to the prepared Vilsmeier reagent, again maintaining the temperature below 10°C.

-

Reaction: Once the substrate addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice. Trustworthiness Note: This step hydrolyzes the intermediate and quenches any remaining reactive species. The use of ice manages the exotherm.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product often precipitates as a solid or oil. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation: Reagents for Stage 2

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass |

| 1,3-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 0.1 | 9.6 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.3 | 22 g |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 0.15 | 23 g |

Conclusion

The two-stage synthesis pathway presented in this guide, culminating in the Vilsmeier-Haack formylation, represents a highly reliable and efficient method for producing this compound. By first constructing the stable pyrazole precursor and then performing a regioselective formylation, this strategy provides excellent control over the final product's structure and purity. The detailed protocols and mechanistic insights offered herein serve as a self-validating system for researchers, enabling the confident and reproducible synthesis of this key chemical intermediate for applications in drug discovery and beyond.

References

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Retrieved January 11, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. Retrieved January 11, 2026, from [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Jordan Journal of Chemistry. Retrieved January 11, 2026, from [Link]

- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.). Google Patents.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved January 11, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 11, 2026, from [Link]

-

1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. (2021). Journal of Advanced Scientific Research. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sciensage.info [sciensage.info]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes

Introduction: The Strategic Importance of Formylpyrazoles

In the landscape of modern drug discovery and materials science, the pyrazole core is a privileged scaffold, appearing in numerous marketed drugs and high-performance materials.[1] Its derivatives are valued for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[2][3] Among the vast library of pyrazole derivatives, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring opens a gateway for a multitude of subsequent chemical transformations, enabling the construction of complex, poly-functionalized heterocyclic systems.

The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This guide provides an in-depth technical exploration of the V-H reaction as applied to the synthesis of pyrazole-4-carbaldehydes, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical, field-proven insights.

Part 1: The Core Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The V-H reaction is not merely a mixing of reagents; it is a controlled electrophilic aromatic substitution driven by a specific, highly reactive intermediate.

Formation of the Vilsmeier Reagent: The Electrophile

The reaction is initiated by the in situ formation of the active formylating agent, the Vilsmeier reagent. This is a chloroiminium salt, most commonly generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The formation is an exothermic process that must be performed under anhydrous conditions, typically at low temperatures (0-5 °C), to prevent decomposition.[7]

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and a chloride ion to generate the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent.[4][9]

The Electrophilic Attack: Why the C4 Position?

The regioselectivity of the V-H reaction on the pyrazole ring is a direct consequence of its electronic properties. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to an uneven distribution of electron density across the carbon atoms of the ring. Computational studies and experimental evidence consistently show that the C4 position possesses the highest electron density, making it the most nucleophilic and, therefore, the most susceptible to attack by an electrophile like the Vilsmeier reagent.[2][10][11]

Attack at the C3 or C5 positions would lead to a highly unstable intermediate where the positive charge is placed on an already electron-deficient nitrogen atom, making this pathway energetically unfavorable.[11] The electrophilic substitution thus proceeds with high regioselectivity at the C4 position.

From Iminium Intermediate to Aldehyde

The nucleophilic attack by the C4 carbon of the pyrazole onto the Vilsmeier reagent forms a new carbon-carbon bond and generates a cationic intermediate. This intermediate is then stabilized by the loss of a proton (H+), restoring the aromaticity of the pyrazole ring and forming a neutral iminium salt precursor. The final step is the aqueous workup, during which this intermediate is readily hydrolyzed to yield the desired pyrazole-4-carbaldehyde and dimethylamine hydrochloride.

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole.

Part 2: Reaction Scope, Limitations, and Strategic Optimization

The success of the V-H formylation is highly dependent on the substrate's structure and the chosen reaction conditions.

Substrate Scope

The reaction is generally applicable to a wide range of pyrazoles, particularly those bearing electron-donating groups (EDGs) which enhance the nucleophilicity of the C4 position.

-

N-Substitution: Both N-unsubstituted and N-substituted pyrazoles can undergo the reaction. N-alkyl and N-aryl pyrazoles are common substrates.

-

C-Substitution: Pyrazoles with alkyl or aryl groups at the C3 and C5 positions are generally good substrates.[1] 1,3-dialkyl-substituted pyrazoles often react efficiently.[1]

-

Halogenated Pyrazoles: The reaction is effective for the formylation of 5-chloropyrazoles, providing a direct route to valuable 5-chloro-1H-pyrazole-4-carbaldehydes, which are important building blocks for further functionalization.[1][12][13]

Limitations and Side Reactions

Despite its versatility, the V-H reaction has limitations influenced by both electronic and steric factors.

-

Electron-Withdrawing Groups (EWGs): Pyrazoles bearing strong EWGs (e.g., nitro groups) on the ring system show low to no reactivity.[1] These groups deactivate the ring towards electrophilic attack by significantly reducing the electron density at C4.

-

Steric Hindrance: Bulky substituents near the C4 position can sterically hinder the approach of the Vilsmeier reagent, leading to lower yields or requiring more forcing conditions.[1]

-

Unexpected Reactivity: Certain functional groups on the pyrazole substituents can lead to side reactions. For example, a hydroxyl group on an N-alkyl chain can be substituted by a chlorine atom under the reaction conditions.[1] In some cases, dehydrochlorination or dealkylation has also been observed.[1]

Optimization of Reaction Conditions

Fine-tuning the reaction parameters is crucial for maximizing yield and minimizing byproducts.

-

Stoichiometry: An excess of both DMF and POCl₃ is often required for efficient conversion, especially for less reactive substrates.[1] Ratios of pyrazole:DMF:POCl₃ can range from 1:3:1.2 to 1:6:4 or even higher.[1][7]

-

Temperature and Time: The optimal temperature and reaction time are highly substrate-dependent. While reagent formation is done at 0-5 °C, the formylation step can require heating, often to temperatures between 70 °C and 120 °C, for several hours.[1][3][14] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[7]

Table 1: Representative Vilsmeier-Haack Formylation of Substituted Pyrazoles

| Entry | Pyrazole Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 1 | 92 | |

| 2 | 1-Phenyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 4 | 52 | [1] |

| 3 | 1,3-Diphenyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 5 | 45 | [1] |

| 4 | Hydrazone of Acetophenone | 1 : 3 (V-H Reagent) | 80-90 | 4 | 70-85 | |

| 5 | 1-Benzyl-3-(4-fluorophenyl)hydrazone | Not specified | 70 | 5-6 | Good | [3] |

Part 3: Experimental Protocol and Workflow

This section provides a generalized, self-validating protocol for the V-H formylation of a pyrazole substrate. Researchers must adapt this procedure based on the specific reactivity of their substrate.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

The reaction to form the Vilsmeier reagent is exothermic . Maintain strict temperature control with an ice bath during the addition of POCl₃ to DMF.

-

The workup procedure involves quenching the reaction with ice or water, which is also highly exothermic. Perform this step slowly and carefully behind a safety shield.

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-6 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[7]

-

After the addition is complete, stir the resulting pale yellow or colorless mixture at 0-5 °C for 15-30 minutes.

-

-

Formylation Reaction:

-

Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction to warm to room temperature or heat to the optimized temperature (e.g., 70-120 °C) as required.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by TLC.[7] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated sodium bicarbonate solution. Extract with ethyl acetate or dichloromethane, spot the organic layer on the TLC plate, and compare it with the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[3]

-

Neutralize the acidic solution by slowly adding a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is ~7-8.[4]

-

The product may precipitate as a solid, which can be collected by vacuum filtration.

-

If the product is not a solid, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine to reduce the amount of dissolved water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure pyrazole-4-carbaldehyde.

-

Caption: Figure 2: General Experimental Workflow for V-H Formylation.

Part 4: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Table 2: Troubleshooting Guide for the Vilsmeier-Haack Reaction

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction or Low Conversion | 1. Inactive Vilsmeier reagent due to moisture.[7]2. Substrate is unreactive (contains strong EWGs).[1]3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried.[7]2. Consider an alternative formylation method for deactivated substrates.3. Increase reaction temperature and/or time. Monitor carefully by TLC. |

| Formation of Multiple Products | 1. Side reactions due to excessive heat or prolonged reaction time.2. Unstable substrate or product under reaction conditions. | 1. Optimize temperature and time to favor the desired product. Isolate a small amount of the byproduct and characterize to understand the side reaction.2. Perform the reaction at the lowest possible temperature that allows for conversion. |

| Difficult Product Isolation | 1. Product is partially water-soluble.2. Emulsion formation during extraction.[7]3. Product degradation during basic workup. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.[7]2. Add a small amount of brine or filter the emulsion through a pad of Celite® to break it.[7]3. Use a milder base for neutralization (e.g., sodium acetate instead of NaOH). |

| Dark Tar-Like Mixture | 1. Polymerization or decomposition of starting material or product.2. Reaction temperature was too high. | 1. Lower the reaction temperature. Add the pyrazole substrate at a slower rate.2. Re-evaluate the thermal stability of the substrate. |

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the regioselective synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a first-choice method for accessing these valuable synthetic intermediates. By mastering the underlying mechanism, understanding the factors that govern reactivity, and adhering to a carefully planned experimental protocol, researchers can effectively leverage this reaction to advance projects in medicinal chemistry, agrochemicals, and materials science. This guide serves as a foundational resource to empower scientists to confidently and successfully apply the Vilsmeier-Haack reaction in their synthetic endeavors.

References

- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).

- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).

- Synthesis of Vilsmeier's reagent - PrepChem.com. (n.d.).

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.).

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023). The Royal Society of Chemistry. [Link]

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.).

- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. (n.d.).

- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (2017).

- Pyrazole. (n.d.).

- Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - MDPI. (n.d.).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023).

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (n.d.).

- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. (n.d.).

- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2015).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.).

- DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| - YouTube. (2020).

- Vilsmeier reagent - Wikipedia. (n.d.).

- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.).

- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. (n.d.).

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.).

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019).

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 12. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction